molecular formula C17H20N6O2S2 B2939763 2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide CAS No. 1902943-38-7

2-acetamido-4-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide

Cat. No.: B2939763
CAS No.: 1902943-38-7
M. Wt: 404.51
InChI Key: SVPFNQKYQNEMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-3-yl group and at the 3-position with a methylene-linked butanamide side chain containing acetamido and methylthio moieties. The methylthio group may enhance lipophilicity and metabolic stability, while the thiophen-3-yl substituent could influence electronic properties and binding interactions with biological targets.

Properties

IUPAC Name

2-acetamido-4-methylsulfanyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S2/c1-11(24)19-14(6-7-26-2)17(25)18-9-16-21-20-15-4-3-13(22-23(15)16)12-5-8-27-10-12/h3-5,8,10,14H,6-7,9H2,1-2H3,(H,18,25)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPFNQKYQNEMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound shares structural homology with several analogues documented in recent literature (Table 1). Key differences lie in the substituents on the triazolopyridazine core and side chains:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Potential Implications
Target Compound [1,2,4]triazolo[4,3-b]pyridazin 6-(thiophen-3-yl), 3-(methylthio-acetamidobutanamide) Enhanced lipophilicity (methylthio), possible π-π stacking (thiophen)
894037-84-4/2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide [1,2,4]triazolo[4,3-b]pyridazin 6-(4-chlorophenyl), 3-sulfanylacetamide Electron-withdrawing Cl may improve target affinity but reduce solubility
891117-12-7/2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]triazolo[4,3-b]pyridazin 6-(4-ethoxyphenyl), 3-methyl, 2-(4-ethoxyphenyl)acetamide Ethoxy groups may increase solubility but decrease metabolic stability
877649-91-7/N-(4-methoxyphenyl)-4-thiophen-2-yloxane-4-carboxamide Oxane-carboxamide 4-thiophen-2-yl, N-(4-methoxyphenyl) Methoxy and thiophen-2-yl groups likely alter pharmacokinetic profiles vs. thiophen-3-yl

Research Findings and Gaps

  • Activity Data : While direct biological data for the target compound are unavailable, analogues like 894037-84-4 show moderate kinase inhibitory activity (IC50 ~50 nM in preliminary assays) .
  • Metabolic Stability : Methylthio groups generally resist oxidative metabolism better than methylsulfonyl groups, suggesting improved in vivo stability for the target compound.
  • Toxicity : Thiophen-containing compounds may pose idiosyncratic toxicity risks, necessitating further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.